molecular formula C16H16N2O3 B2927688 (E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide CAS No. 92966-78-4

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide

Cat. No. B2927688
CAS RN: 92966-78-4
M. Wt: 284.315
InChI Key: ZYTWEUHJYBYXIM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide, also known as HPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPTA is a hydrazone derivative that has a unique chemical structure consisting of a hydrazide group, an aromatic ring, and a p-tolyloxy group. The purpose of

Scientific Research Applications

Antibacterial Applications

This compound has shown potential in the field of antibacterial drug discovery. It has been synthesized and characterized for its antimicrobial activity against various microorganisms . The compound exhibited significant activity against all tested microbes except for Candida albicans, indicating its potential as a selective antibacterial agent.

Computational Chemistry

In silico studies, including density functional theory (DFT) calculations and molecular docking simulations, have been conducted to understand the binding affinity of this compound . These studies are crucial for predicting the behavior of the compound in biological systems and for designing drugs with higher efficacy.

Spectro-analytical Studies

The structural properties of the compound have been investigated using various spectro-analytical techniques, such as ultraviolet-visible spectroscopy, FT-IR, NMR, and GC-MS . These studies are essential for confirming the purity and structure of synthesized compounds before they are used in further applications.

Drug Design and Development

The compound’s ability to dock with high affinity against bacterial proteins makes it a candidate for further development into antibacterial drugs . Its structural properties can be modified to enhance its efficacy and reduce potential side effects.

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-6-8-14(9-7-12)21-11-16(20)18-17-10-13-4-2-3-5-15(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTWEUHJYBYXIM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide

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